HepG2 Cytotoxicity: 847177-39-3 vs. MLS Screening Collection Aggregate
In a HepG2 cytotoxicity assay, 847177-39-3 showed replicate activity scores of 5.022% and 0.742% at 12.5 μM, indicating low cytotoxicity. This contrasts with MLS compounds in the same assay that reached up to 28.6–38.1% activity, suggesting a favorable early safety margin for this chemotype relative to the broader screening library .
| Evidence Dimension | Cytotoxicity (% activity at 12.5 μM in HepG2 cells) |
|---|---|
| Target Compound Data | 5.022% and 0.742% (two replicates) |
| Comparator Or Baseline | MLS compound set range: -18.2% to +38.1% activity at 12.5 μM |
| Quantified Difference | Target compound scores 5.0/0.7% vs. library max 38.1%; ~7- to 50-fold lower |
| Conditions | HepG2 Cytotoxicity Assay, Plate Reader, Dry Powder, 7071-02_Inhibitor_Dose set, Broad Institute |
Why This Matters
Low baseline cytotoxicity at screening concentration is a prerequisite for distinguishing target-specific effects from non-specific toxicity.
